

(S)-1-(3-Fluorophenyl)ethanol CAS number and molecular weight

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Compound of Interest

Compound Name: (S)-1-(3-Fluorophenyl)ethanol

Cat. No.: B156308

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Technical Guide: (S)-1-(3-Fluorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **(S)-1-(3-Fluorophenyl)ethanol**, a chiral building block of significant interest in the pharmaceutical industry. The document outlines its chemical properties, methods for its asymmetric synthesis, and its applications in drug discovery and development.

Chemical Identity and Properties

(S)-1-(3-Fluorophenyl)ethanol is the (S)-enantiomer of 1-(3-Fluorophenyl)ethanol. While the racemic mixture is well-documented, the enantiomerically pure form is crucial for the synthesis of stereospecific active pharmaceutical ingredients (APIs).

Table 1: Chemical Identifiers and Molecular Properties

Property	Value	Citation
Chemical Name	(S)-1-(3-Fluorophenyl)ethanol	
Synonyms	(S)-3-Fluoro- α -methylbenzyl alcohol, (1S)-1-(3-fluorophenyl)ethanol	
CAS Number	402-63-1 (for racemic mixture)	[1][2][3]
Molecular Formula	C ₈ H ₉ FO	[1][2][3]
Molecular Weight	140.16 g/mol	[2]
Appearance	Colorless to pale yellow liquid	[1]

Table 2: Physicochemical Properties (Racemic Mixture)

Property	Value	Citation
Boiling Point	104-106 °C at 20 mmHg	[2]
Flash Point	93 °C (199 °F)	[2]
Density	1.123 - 1.210 g/cm ³	[2][3]
Refractive Index	1.5035 - 1.51	[2][3]
Solubility	Soluble in organic solvents like ethanol and acetone; limited solubility in water.	[1]

Role in Drug Discovery and Development

The introduction of fluorine into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability. Chiral alcohols such as **(S)-1-(3-Fluorophenyl)ethanol** are valuable intermediates in the synthesis of complex, enantiomerically pure APIs. The fluorophenyl group can improve the biological activity and metabolic stability of the final drug molecule. This compound serves as a

key intermediate in the synthesis of various drugs, potentially including those targeting the central nervous system.

The stereochemistry of a drug is critical, as different enantiomers can have vastly different pharmacological and toxicological profiles. The use of enantiomerically pure building blocks like **(S)-1-(3-Fluorophenyl)ethanol** is therefore a cornerstone of modern drug development, enabling the synthesis of single-enantiomer drugs with improved efficacy and safety.

Asymmetric Synthesis Protocols

The enantioselective reduction of the corresponding prochiral ketone, 3'-fluoroacetophenone, is the most common strategy for synthesizing **(S)-1-(3-Fluorophenyl)ethanol**. Both biocatalytic and chemocatalytic methods have proven effective.

Biocatalytic Synthesis via Ketoreductase (KRED)

Biocatalysis using ketoreductases offers a highly selective and environmentally friendly route to chiral alcohols. These enzymes, often used in whole-cell systems, can achieve high conversions and enantiomeric excesses under mild conditions.

Experimental Protocol: KRED-Catalyzed Reduction of 3'-Fluoroacetophenone

This protocol is a representative procedure and may require optimization for specific enzymes and reaction scales.

Materials:

- Ketoreductase (KRED) or a whole-cell biocatalyst expressing a suitable KRED.
- 3'-Fluoroacetophenone
- Cofactor (NADP⁺ or NAD⁺)
- Cofactor regeneration system (e.g., glucose and glucose dehydrogenase (GDH), or isopropanol)
- Potassium phosphate buffer (100 mM, pH 7.0)

- Ethyl acetate
- Anhydrous sodium sulfate

Procedure:

- **Reaction Setup:** In a temperature-controlled reaction vessel, prepare a solution of 100 mM potassium phosphate buffer (pH 7.0).
- **Enzyme and Cofactor Addition:** Add the KRED enzyme preparation (as a lyophilized powder or whole-cell suspension) and the cofactor (e.g., NADP⁺ to a final concentration of 1 mM). If using a GDH for regeneration, add it at this stage along with glucose.
- **Substrate Addition:** Add 3'-fluoroacetophenone to the desired concentration (e.g., 10-50 mM). The substrate can be added directly or as a solution in a water-miscible co-solvent like DMSO to aid solubility. If using isopropanol for cofactor regeneration, it can be added as a co-solvent (e.g., 10-20% v/v).
- **Reaction Incubation:** Incubate the reaction mixture at an optimal temperature (typically 25-37 °C) with agitation. Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by chiral HPLC or GC.
- **Work-up:** Once the reaction has reached completion (or the desired conversion), quench the reaction by adding an equal volume of ethyl acetate.
- **Extraction:** Mix thoroughly and separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
- **Drying and Concentration:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude **(S)-1-(3-Fluorophenyl)ethanol**.
- **Purification:** Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically pure alcohol.

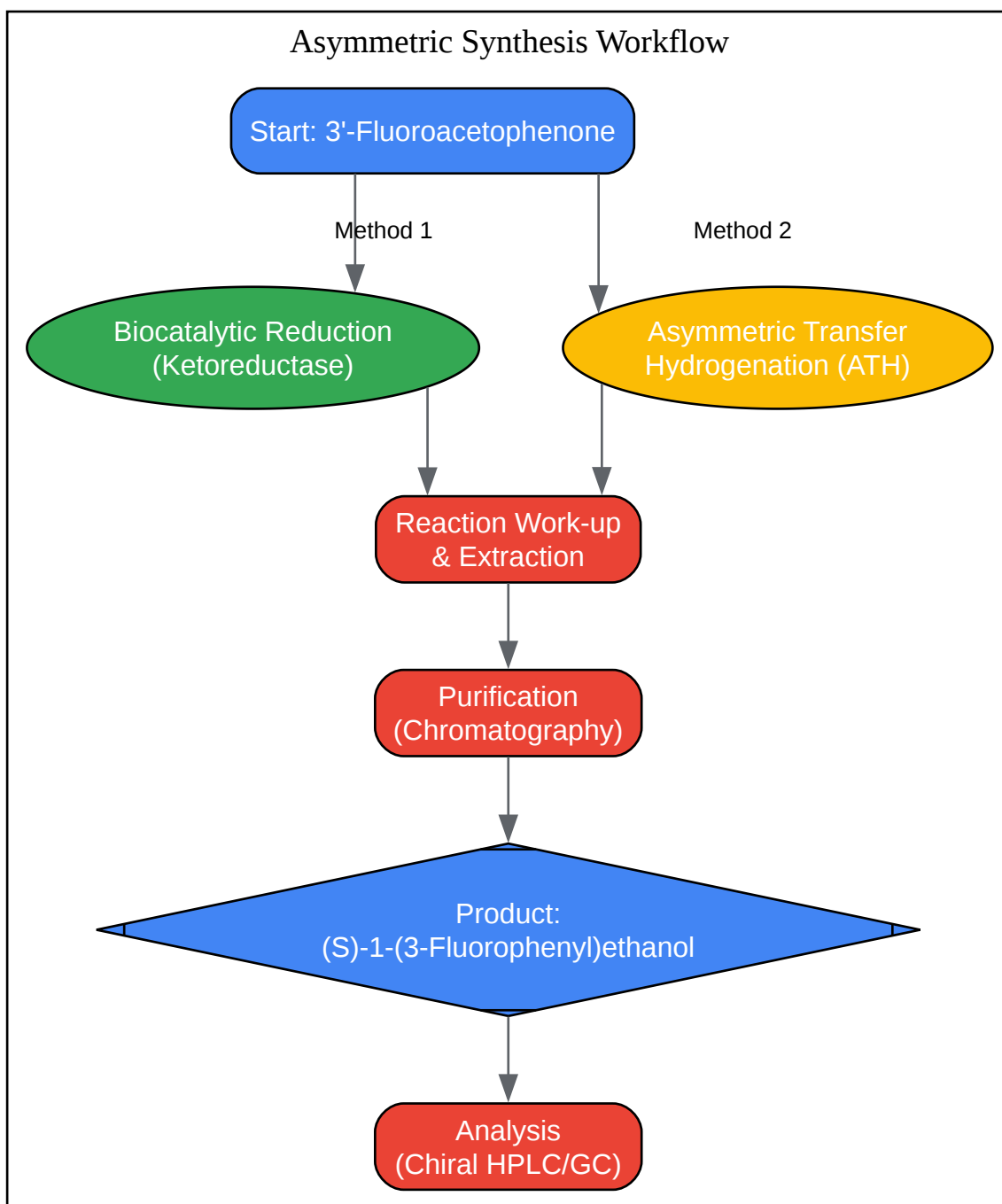
Table 3: Representative Data for KRED-Catalyzed Reductions of Acetophenones

Enzyme Type	Substrate	Product	Conversion (%)	Enantiomeric Excess (ee, %)	Citation
Engineered KRED	Halogenated Acetophenones	Corresponding (S)-Alcohols	85-99	>99	[4]
KRED from T. maritima	2',6'-Dichloro-3'-fluoroacetophenone	(S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol	up to 91	99.98	[4]

Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation is a powerful chemocatalytic method for the reduction of ketones. It typically employs a chiral transition metal catalyst (e.g., Ruthenium or Rhodium-based) and a hydrogen donor like isopropanol or a formic acid/triethylamine mixture.

Experimental Workflow: Asymmetric Synthesis of **(S)-1-(3-Fluorophenyl)ethanol**



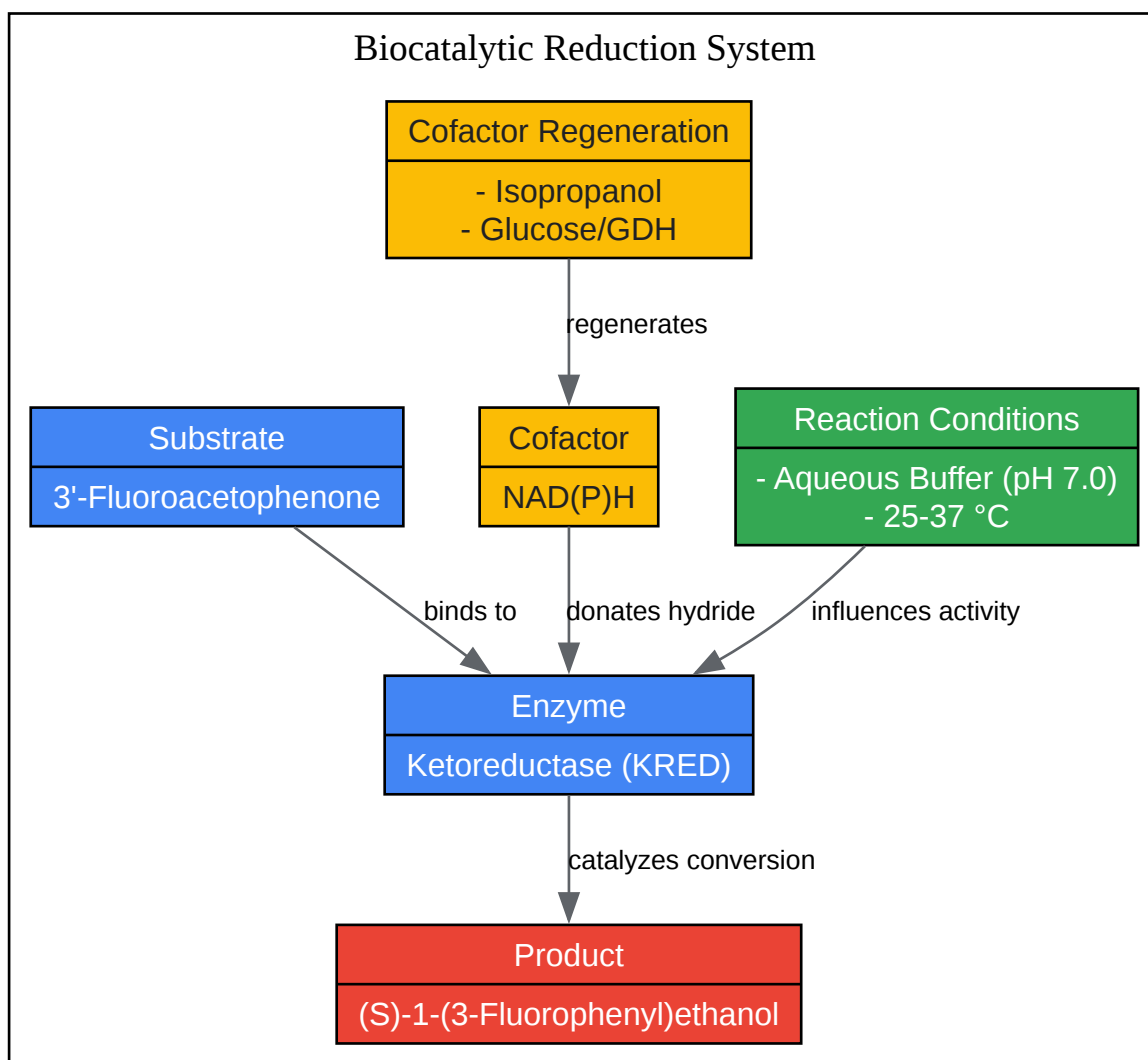
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Caption: Workflow for the asymmetric synthesis of **(S)-1-(3-Fluorophenyl)ethanol**.

Logical Relationships in Synthesis

The synthesis of **(S)-1-(3-Fluorophenyl)ethanol** involves a clear logical progression from the starting material to the final, purified product. The key decision point is the choice of the asymmetric reduction method.

Logical Diagram: Key Steps and Components in Biocatalytic Reduction



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Caption: Components of the KRED-catalyzed synthesis of **(S)-1-(3-Fluorophenyl)ethanol**.

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References

- 1. Page loading... [guidechem.com]
- 2. store.p212121.com [store.p212121.com]
- 3. 1-(3-fluorophenyl)ethanol | 402-63-1 [chemnet.com]
- 4. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
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